molecular formula C11H22N2O2S B2753993 1-(Methylsulfonyl)-4,4'-bipiperidine CAS No. 263393-49-3

1-(Methylsulfonyl)-4,4'-bipiperidine

Cat. No.: B2753993
CAS No.: 263393-49-3
M. Wt: 246.37
InChI Key: XDTFJXHQMGHGDA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4,4'-bipiperidine is a derivative of the 4,4'-bipiperidine scaffold, characterized by a methylsulfonyl (-SO₂CH₃) group attached to one of the nitrogen atoms. This modification introduces strong electron-withdrawing properties, enhancing the compound's stability and influencing its reactivity in coordination chemistry and pharmaceutical applications. The 4,4'-bipiperidine core consists of two piperidine rings connected at their 4-positions, providing a rigid yet flexible framework for functionalization .

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-4-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTFJXHQMGHGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4,4’-bipiperidine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(Methylsulfonyl)-4,4’-bipiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methylsulfonyl)-4,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison
Compound Substituent(s) Electronic Effect Key Features
1-(Methylsulfonyl)-4,4'-bipiperidine -SO₂CH₃ Strong electron-withdrawing Enhanced stability, polar solubility
1,1'-Diacetyl-4,4'-bipiperidine -COCH₃ (both N-atoms) Moderate electron-withdrawing Amide carbonyl (IR: 1640 cm⁻¹)
N-Cbz-4,4'-bipiperidine -COOCH₂C₆H₅ (Cbz group) Electron-withdrawing Protects amine; used in peptide synthesis
1-Methyl-4,4'-bipiperidine -CH₃ Electron-donating Simpler structure; lower polarity
1,1′-(4,4′-Bipiperidine)bis(trifluoroethanone) -COCF₃ (both N-atoms) Strong electron-withdrawing 3D crystal packing via C–H···F and π interactions

Key Observations :

  • The methylsulfonyl group in this compound imparts greater polarity and hydrolytic stability compared to acetyl or methyl substituents.
  • Trifluoroacetyl derivatives exhibit similar electron-withdrawing effects but form distinct supramolecular structures due to fluorine interactions .

Coordination Chemistry and Stability

4,4'-bipiperidine derivatives are widely used as linkers in binuclear metal complexes. For example:

  • Pd(II) Complexes : The binuclear [(BHEP)Pd-(4,4′-bipiperidine)-Pd(BHEP)]⁴⁺ complex (logβ = 21.05) demonstrates higher stability than analogous complexes with ethylenediamine or N,N-dimethylethylenediamine linkers .
  • Functional Group Impact : The methylsulfonyl group in this compound may hinder metal coordination due to steric and electronic effects, unlike unsubstituted or acetylated derivatives, which readily act as bridging ligands .

Key Observations :

  • The methylsulfonyl group is advantageous in drug design for improving metabolic stability and binding specificity.
  • Unsubstituted 4,4'-bipiperidine scaffolds, such as those in Merck’s agonists, achieve high potency in receptor binding due to conformational flexibility .

Structural and Supramolecular Features

  • Crystal Packing : Trifluoroacetyl derivatives form 3D networks via C–H···F, F···F, and π···O=C interactions , whereas methylsulfonyl derivatives may exhibit different packing due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity.
  • Solubility : Methylsulfonyl derivatives are more water-soluble than methyl or acetyl analogues, making them suitable for aqueous-phase reactions .

Biological Activity

1-(Methylsulfonyl)-4,4'-bipiperidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure consisting of two piperidine rings connected by a biphenyl linkage, with a methylsulfonyl group attached to one of the nitrogen atoms. This structural configuration contributes to its distinctive chemical properties and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biomolecular targets. Research indicates that similar compounds exhibit antiviral properties by inhibiting viral proteins, such as those associated with the H1N1 influenza virus. Additionally, bipiperidine derivatives have been explored for their potential as neurokinin receptor antagonists, which may offer therapeutic benefits in treating mood disorders such as depression and anxiety.

Antiviral Properties

  • Interaction with Viral Proteins : Studies suggest that this compound can disrupt viral protein functions, potentially inhibiting viral replication.
  • Case Study : Similar compounds have shown efficacy against the H1N1 influenza virus by binding to viral proteins and preventing their function.

Neurokinin Receptor Antagonism

  • Therapeutic Potential : The compound's ability to act as a neurokinin receptor antagonist suggests it may help in managing conditions like anxiety and depression.
  • Research Findings : Interaction studies indicate that bipiperidine derivatives can modulate neurokinin signaling pathways, which are crucial in mood regulation.

Cytotoxicity and Cancer Research

  • Cell Line Studies : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines in vitro .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
This compoundAntiviral, Neurokinin receptor antagonistInhibits H1N1 viral proteins; potential antidepressant effects
Methylsulfonylmethane (MSM)Anti-inflammatory and analgesicUsed as a dietary supplement; supports joint health
Dimethyl sulfoxide (DMSO)Solvent with potential therapeutic applicationsUsed in drug formulation; exhibits anti-inflammatory properties

Synthesis and Development

The synthesis of this compound can be achieved through several methods involving the modification of piperidine derivatives. The synthesis process is critical for enhancing the compound's biological activity and optimizing its pharmacological properties.

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